molecular formula C11H13N3O B1367866 1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 1011404-52-6

1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1367866
CAS RN: 1011404-52-6
M. Wt: 203.24 g/mol
InChI Key: IYARYCHVTBTRFD-UHFFFAOYSA-N
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Description

“1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine” is a compound with the molecular formula C11H13N3O . It is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It is a primary amino compound, an aromatic ether, and an aralkylamino compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14) . The compound has a molecular weight of 203.24 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 203.105862047 g/mol . The topological polar surface area of the compound is 63.9 Ų .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Derivatives: A study by Fedotov, Hotsulia, and Panasenko (2022) explored the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. They found that the introduction of 1,2,4-triazole and pyrazole fragments into new substances can influence certain types of activity, pointing to the versatility of compounds like 1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine in medicinal and pharmaceutical research (Fedotov, Hotsulia, & Panasenko, 2022).

Structural and Molecular Analysis

  • Crystallographic Studies: Kumarasinghe, Hruby, and Nichol (2009) conducted a study focusing on the crystallographic analysis of similar compounds, which highlights the importance of structural determination in understanding the properties and potential applications of such chemicals (Kumarasinghe, Hruby, & Nichol, 2009).

Biological and Pharmacological Potential

  • Docking Studies and Biological Potential: The research by Fedotov, Hotsulia, and Panasenko (2022) also included docking studies to confirm the biological potential of the synthesized compounds. They used molecular docking to predict the interaction with biological targets, such as 14-α-demethylase lanosterol, indicating potential antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation: Kumar et al. (2012) synthesized a series of compounds, including pyrazoline derivatives, and evaluated their antimicrobial activity. They found that certain derivatives showed significant antimicrobial properties, suggesting the potential use of this compound in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYARYCHVTBTRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587965
Record name 1-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011404-52-6
Record name 1-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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